molecular formula C16H19N3O2S B2602158 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea CAS No. 2034448-18-3

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2602158
CAS No.: 2034448-18-3
M. Wt: 317.41
InChI Key: XOSYDFGRKWHOEB-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that features a unique combination of oxane, thiophene, and pyridine moieties

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the thiophene and pyridine moieties: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with different substituents.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}carbamate
  • 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiourea

Uniqueness

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(19-13-5-8-21-9-6-13)18-11-12-3-1-7-17-15(12)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYDFGRKWHOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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